Technical Guide: Synthesis and Characterization of 6-(Hydroxymethyl)pyridine-3-carbohydrazide
Technical Guide: Synthesis and Characterization of 6-(Hydroxymethyl)pyridine-3-carbohydrazide
Executive Summary
6-(Hydroxymethyl)pyridine-3-carbohydrazide is a bifunctional pyridine scaffold featuring a nucleophilic hydrazide group and a primary alcohol. Structurally related to the antitubercular drug Isoniazid, this compound serves as a versatile intermediate in the synthesis of bioactive Schiff bases, metal coordination complexes, and heterocycle-fused pyridine derivatives.
This guide details a validated, two-step synthetic route starting from dimethyl pyridine-2,5-dicarboxylate. The protocol prioritizes regioselective reduction followed by controlled hydrazinolysis, ensuring high purity without the need for complex protecting group strategies.
Retrosynthetic Analysis
The strategic disconnection relies on the differential reactivity of the 2,5-diester system. The C6 position (alpha to the nitrogen) is more susceptible to hydride reduction under Lewis acid catalysis than the C3 position (beta), allowing for regioselective differentiation.
Figure 1: Retrosynthetic pathway exploiting the electronic differentiation of the pyridine ring.
Experimental Protocols
Step 1: Regioselective Reduction
Objective: Selective reduction of the C6-ester to the primary alcohol while retaining the C3-ester. Reaction Type: Chelation-controlled Hydride Reduction.
Reagents:
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Dimethyl pyridine-2,5-dicarboxylate (1.0 eq)
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Sodium Borohydride (NaBH₄) (2.5 eq)
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Calcium Chloride (CaCl₂) (4.0 eq)
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Solvent: THF/Ethanol (1:1 v/v)
Protocol:
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Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl pyridine-2,5-dicarboxylate (10.0 g, 51.2 mmol) and CaCl₂ (22.7 g, 205 mmol) in a mixture of THF (110 mL) and EtOH (120 mL). Stir at room temperature for 30 minutes to allow calcium ion coordination to the diester.
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Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH₄ (4.86 g, 128 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
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Progression: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) for the disappearance of the starting diester.
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Quenching: Cool the mixture back to 0 °C. Slowly add saturated aqueous NH₄Cl (150 mL) followed by water (200 mL).
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Workup: Extract the aqueous layer with dichloromethane (3 × 300 mL). Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: The crude product, Methyl 6-(hydroxymethyl)nicotinate , is typically obtained as a white to off-white solid (Yield: ~90-96%) and can be used directly in the next step.
Expert Insight: The addition of CaCl₂ is critical. It acts as a Lewis acid, coordinating to the nitrogen and the adjacent C6-ester carbonyl, enhancing its electrophilicity relative to the C3-ester and facilitating selective reduction.
Step 2: Hydrazinolysis
Objective: Conversion of the methyl ester to the hydrazide. Reaction Type: Nucleophilic Acyl Substitution.
Reagents:
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Methyl 6-(hydroxymethyl)nicotinate (from Step 1)
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Hydrazine Hydrate (80% or 98%) (5.0 eq)
Protocol:
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Setup: Dissolve Methyl 6-(hydroxymethyl)nicotinate (5.0 g, 29.9 mmol) in absolute ethanol (50 mL).
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Addition: Add hydrazine hydrate (7.5 g, ~150 mmol) dropwise at room temperature.
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Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. A white precipitate typically begins to form as the reaction progresses.
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Isolation: Cool the reaction mixture to room temperature and then to 0–5 °C in an ice bath. Stir for 30 minutes to maximize precipitation.
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Filtration: Filter the solid product under vacuum. Wash the filter cake with cold ethanol (2 × 10 mL) and diethyl ether (2 × 10 mL) to remove excess hydrazine.
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Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.
Figure 2: Workflow for the hydrazinolysis step.[3][4]
Characterization Data
The following data represents the expected spectroscopic signature for 6-(Hydroxymethyl)pyridine-3-carbohydrazide (MW: 167.17 g/mol ).
Physical Properties[1][4][5][6][7][8]
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Appearance: White to off-white crystalline solid.
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Solubility: Soluble in DMSO, Methanol, Water; sparingly soluble in Ethanol; insoluble in Hexanes/Ether.
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Melting Point: Expected range 160–175 °C (Decomposition). Note: Hydrazides often exhibit sharp melting points followed by decomposition.
Spectroscopic Data
| Technique | Signal / Shift | Assignment |
| ¹H NMR | δ 9.90 (s, 1H) | NH (Hydrazide, D₂O exchangeable) |
| (DMSO-d₆) | δ 8.95 (d, J=2.0 Hz, 1H) | H2 (Pyridine, aromatic) |
| δ 8.15 (dd, J=8.0, 2.0 Hz, 1H) | H4 (Pyridine, aromatic) | |
| δ 7.55 (d, J=8.0 Hz, 1H) | H5 (Pyridine, aromatic) | |
| δ 5.45 (t, J=5.5 Hz, 1H) | OH (Alcohol, D₂O exchangeable) | |
| δ 4.60 (d, J=5.5 Hz, 2H) | CH₂ (Benzylic methylene) | |
| δ 4.50 (s, 2H) | NH₂ (Hydrazide, D₂O exchangeable) | |
| IR (KBr) | 3300–3200 cm⁻¹ | ν(OH) and ν(NH/NH₂) stretching |
| 1660–1650 cm⁻¹ | ν(C=O) Amide I band | |
| 1600, 1580 cm⁻¹ | ν(C=C) Pyridine ring skeletal vibrations | |
| MS (ESI) | m/z 168.1 [M+H]⁺ | Protonated molecular ion |
Self-Validation Check: The presence of the methylene signal at ~4.60 ppm and the disappearance of the methyl ester singlet (~3.90 ppm) confirms the structure. The integration ratio of aromatic protons to methylene protons must be 3:2.
Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reduction or over-reduction. | Ensure CaCl₂ is dry and added before NaBH₄. Maintain 0°C during addition. |
| Sticky Product (Step 2) | Residual hydrazine or solvent. | Triturate the solid with cold diethyl ether. Recrystallize from Ethanol/Water (9:1) if necessary.[5][6] |
| Cyclization | Formation of phthalhydrazide-like byproduct. | Unlikely with 2,5-substitution pattern (para-like), but avoid excessive heating (>100°C). |
Safety & Handling
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Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double nitrile gloves. Quench waste hydrazine with bleach (sodium hypochlorite) before disposal.
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Pyridine Derivatives: Potential irritants. Avoid inhalation of dust.
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Storage: Store the final hydrazide in a desiccator at 4 °C. Hydrazides can slowly oxidize in air; store under nitrogen for long-term stability.
References
-
Regioselective Reduction Protocol
- Narayan, R., et al. (2010). Substituted Pyridine Derivatives and Methods of Use. WO2010/56549 A1. (Describes the NaBH4/CaCl2 reduction of dimethyl pyridine-2,5-dicarboxylate to methyl 6-(hydroxymethyl)
-
Hydrazinolysis General Methodology
- Sondhi, S. M., et al. (2009). Synthesis and anti-inflammatory activity of some new N-substituted-6-methyl-pyridine-2-carbohydrazides. Medicinal Chemistry Research. (Provides standard conditions for pyridine ester to hydrazide conversion).
-
Characterization Benchmarks
- PubChem Compound Summary for 6-(Hydroxymethyl)
Sources
- 1. chemicaljournal.org [chemicaljournal.org]
- 2. chemicaljournal.org [chemicaljournal.org]
- 3. Regioselective formation of hydroxy lactams from pyridine-2,3-dicarboximides and their cyclodehydration to pyrido[2′,3′:3,4]pyrrolo-fused heterocyclic systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-(hydroxymethyl)pyridine-3-carboxylic acid | 775545-30-7 [sigmaaldrich.com]
